Structural and Physicochemical Profiling of 2-Amino-5-bromo-N,3-dimethylbenzamide: A Key Intermediate in Agrochemical and Pharmaceutical Synthesis
Structural and Physicochemical Profiling of 2-Amino-5-bromo-N,3-dimethylbenzamide: A Key Intermediate in Agrochemical and Pharmaceutical Synthesis
Executive Summary
2-Amino-5-bromo-N,3-dimethylbenzamide is a highly specialized halogenated benzamide derivative. It serves as a critical synthetic node in the development of anthranilic diamide insecticides—most notably cyantraniliprole—and various pharmaceutical active ingredients[1][2]. As a Senior Application Scientist, understanding the precise structural parameters, molecular weight constraints, and functionalization pathways of this compound is essential. This guide provides an in-depth analysis of its physicochemical properties, details a self-validating electrochemical synthesis protocol, and outlines its downstream cyanation pathway.
Structural Elucidation and Physicochemical Properties
The molecular architecture of 2-amino-5-bromo-N,3-dimethylbenzamide features a central benzene ring that is heavily substituted to dictate specific steric and electronic properties[3]:
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Position 1 (N-methylcarboxamide group, -C(=O)NHCH₃): Acts as a critical hydrogen bond donor and acceptor, which is vital for target receptor binding in biological systems.
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Position 2 (Primary amine, -NH₂): Provides nucleophilicity and serves as a strong ortho/para-directing group during electrophilic aromatic substitution.
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Position 3 (Methyl group, -CH₃): Induces steric hindrance that forces the amide plane out of coplanarity with the aromatic ring, a recognized conformational requirement for ryanodine receptor modulators.
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Position 5 (Bromine atom, -Br): Acts as the primary synthetic handle for transition-metal-catalyzed cross-coupling reactions.
To ensure analytical precision during drug development and formulation, the core quantitative data for this compound is summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Significance |
| IUPAC Name | 2-amino-5-bromo-N,3-dimethylbenzamide | Standardized nomenclature for regulatory filing[3]. |
| CAS Registry Number | 890707-30-9 | Unique identifier for chemical inventory and safety[4]. |
| Molecular Formula | C₉H₁₁BrN₂O | Defines elemental composition and stoichiometry[4]. |
| Molecular Weight | 243.10 g/mol | Crucial for molarity calculations in catalytic cycles[3][4]. |
| SMILES Notation | CC1=CC(=CC(=C1N)C(=O)NC)Br | Enables in silico modeling and cheminformatics[3]. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts membrane permeability and transport properties[3][4]. |
| LogP (XLogP3) | 2.1 | Indicates moderate lipophilicity, ideal for cellular uptake[3]. |
Mechanistic Synthesis Pathways
Traditionally, the bromination of 2-amino-N,3-dimethylbenzamide relied on hazardous liquid bromine or expensive N-bromosuccinimide (NBS) in glacial acetic acid[1]. However, modern process chemistry favors electrochemical bromination to ensure a self-validating, scalable, and environmentally benign synthesis.
By utilizing an undivided electrolytic cell, hydrobromic acid (HBr) is anodically oxidized to generate elemental bromine in situ. This avoids the handling of toxic liquid bromine and suppresses over-bromination due to the controlled, steady-state concentration of the electrophile[1].
Electrochemical bromination workflow for 2-amino-5-bromo-N,3-dimethylbenzamide.
Protocol 1: Electrochemical Synthesis of 2-Amino-5-bromo-N,3-dimethylbenzamide
Objective: Achieve >95% purity and >97% yield via controlled anodic oxidation[1].
Step-by-Step Methodology & Causality:
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Electrolyte Preparation: Dissolve 2-amino-N,3-dimethylbenzamide in a weakly alkaline or neutral aqueous system containing hydrobromic acid (HBr) and dilute sulfuric acid (H₂SO₄).
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Causality: HBr serves dual roles as both the bromine source and an electrolyte. Dilute H₂SO₄ is added as a supporting electrolyte to significantly lower the cell's internal resistance and operating voltage. This increases current efficiency to >90% and prevents the thermal degradation of the organic substrate[1].
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Cell Configuration: Transfer the solution to an undivided electrolytic cell equipped with platinum (Pt) anode and cathode sheets (electrode spacing 0.5–1.5 cm).
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Causality: An undivided cell simplifies the reactor design and reduces ohmic drop. Pt electrodes are chosen for their high overpotential for oxygen evolution, ensuring that bromide oxidation to Br₂ remains the dominant anodic process[1].
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Electrolysis: Apply a constant direct current at room temperature (20–25 °C) for up to 4 hours.
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Causality: Conducting the reaction at room temperature without external heating minimizes energy consumption and prevents the formation of undesired oxidation byproducts. The in situ generated Br₂ immediately reacts with the electron-rich aromatic ring, selectively brominating the sterically and electronically favored 5-position[1].
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Isolation: Upon completion, filter the precipitated solid, wash with distilled water, and dry under vacuum.
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Causality: The brominated product has significantly lower aqueous solubility than the starting material. It precipitates directly from the reaction matrix, creating a self-purifying and self-validating isolation step that eliminates the need for complex chromatography[1].
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Downstream Functionalization: The Cyanation Pathway
The primary industrial value of 2-amino-5-bromo-N,3-dimethylbenzamide lies in its transformation into 2-amino-5-cyano-N,3-dimethylbenzamide (CAS: 890707-29-6, MW: 189.21 g/mol )[5]. This cyanation is a strict prerequisite for synthesizing anthranilic diamides. The transformation is typically achieved via palladium-catalyzed cross-coupling[2][6].
Catalytic cycle for the palladium-mediated cyanation of the brominated intermediate.
Protocol 2: Palladium-Catalyzed Cyanation
Objective: Convert the aryl bromide to an aryl cyanide utilizing a Pd-catalyzed cyanation with high turnover frequency[2].
Step-by-Step Methodology & Causality:
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Precatalyst Activation: In a nitrogen-purged reactor, combine 2-amino-5-bromo-N,3-dimethylbenzamide (approx. 2.06 mmol), a cyanide source such as sodium cyanide (NaCN) or zinc cyanide (Zn(CN)₂), a palladium precatalyst, and a phosphine ligand in an inert solvent like tetrahydrofuran (THF) or 1,4-dioxane[2].
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Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands and the irreversible deactivation of the Pd(0) active species.
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Addition of Zinc Dust: Add a catalytic amount of activated zinc dust (approx. 0.46 mmol) to the mixture[2].
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Causality: Zinc dust acts as a terminal reductant. It reduces the Pd(II) species (often formed via inadvertent oxidation or present in the precatalyst) back to the catalytically active Pd(0) state, ensuring a robust and self-sustaining catalytic cycle[2].
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Thermal Cycling: Heat the mixture to reflux (approx. 70–100 °C depending on the solvent) for 6–12 hours.
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Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the strong C-Br bond to the Pd(0) center, which is the rate-determining step of the catalytic cycle.
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Quenching and Extraction: Cool the reaction, quench with aqueous sodium carbonate to neutralize any acidic byproducts, and extract with ethyl acetate. Concentrate the organic layer to yield the cyano derivative.
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Causality: The alkaline quench prevents the protonation of residual cyanide ions, thereby stopping the formation of highly toxic hydrogen cyanide (HCN) gas. This ensures a safe, self-validating workup procedure.
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Conclusion
The structural properties and molecular weight of 2-amino-5-bromo-N,3-dimethylbenzamide dictate its behavior both analytically and synthetically. By leveraging advanced electrochemical bromination and palladium-catalyzed cyanation, researchers can efficiently navigate the synthetic bottlenecks of anthranilic diamide production, ensuring high yields, environmental compliance, and process safety.
References
1.[890707-30-9 | 2-Amino-5-bromo-N,3-dimethylbenzamide | ChemScene], chemscene.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiEL0vhB9dFwHxhVpbcaolQPj1yAEtGjI5ndNfqZY3uwzRyCBgcddUdaiQfT0_xKbKj10BI8PD3Q_WGeCCx4OzbS2MEuR8OCp-U7aSHwmkCx5AB8wvxTAPDkNcXsdJjikSa6IYlg==] 2.[2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575 - PubChem], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8zUfE4CAjTXCj7Ts7Z7CS5N_ymhhRt3sILZTvFx-MN-bD-0_22oleD0Lgt6RGk6phgLCIKMiQrIRZHmDy40bPQG2c3sgOjqXTCLzq9r2kw-JlYbMlY8_1l2H0wkkHANe_Mq6KDx0Qqjm-DEZolAgcpl1QuT1Lwf1oc-_j5owO7-8bxOJf38ckaaY=] 3.[Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 - Smolecule], smolecule.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO6yX_NZ4oVg6PWYFc6tXA1t7951QzXv9SBhJjS8nn4K2K2asNL8Ea53Mer_SnKZ6srBrpGpy2wNfbCGrInNNfySszqBHAllCIl_aO0J34BNn9LPZEr1uphbUs0AEz1NuFujwgp4s=] 4.[CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-], google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ7OWWxwvON6KiRHwjDQgzpyJU9f1pFxwLVEEjWTg_pLeq3-aX_jdWJuh3VZRfcp6zPUkhBgr8WBvOaj5USRwJ4d1ZcsHHZx1yCmvsb5_iP4SOVWLv6T7oZmQaHMLcdjHmNVuAHJ9Gm2Bp1ak=] 5.[EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives], google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUqv1OAo8xk6NwG5TT8k-5Oly69Yj6CuZUR8uw8SsHGvVYPzkleslC_0_3F43CzNeCjX5mVHhsr37Pb_XtIWu1Jav93Z_g4DfksfPjdKYBcWwg9rTxLMPgNwupdtRzz01Bbk7B8YavtbALw==] 6.[PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1], googleapis.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFor-RgJ7ZVKAQ01ytBRF5QdCXa1ali7fFDibZvW_FAcBo_gsAtol1zxJB2HIdCMUVUGN8P3fnw1t0Rj5jNKotsWBMXMZmzH2pxYbsiyxtBrOIabqBXD0DifG9ITds6uPz8x9_aA3ZTBzBW1oQ9qHqEs8XngM4SO2OUAHv0XHe4nuOhm5Eo7JZlVmcydQDV]
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 [smolecule.com]
- 6. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]
